molecular formula C9H10N2O4 B13168530 2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone

2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone

Cat. No.: B13168530
M. Wt: 210.19 g/mol
InChI Key: KDEMSQKQVHAGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-3-nitrobenzaldehyde and glycine.

    Reaction: The aldehyde group of 4-methoxy-3-nitrobenzaldehyde reacts with the amino group of glycine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the final product, 2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 2-Amino-1-(4-amino-3-methoxyphenyl)ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and nitro groups allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-nitroacetophenone: Similar structure but lacks the amino group.

    2-Amino-1-(4-nitrophenyl)ethan-1-one: Similar structure but lacks the methoxy group.

    2-Amino-1-(4-methoxyphenyl)ethan-1-one: Similar structure but lacks the nitro group.

Uniqueness

2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one is unique due to the presence of all three functional groups (amino, methoxy, and nitro) on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-amino-1-(4-methoxy-3-nitrophenyl)ethanone

InChI

InChI=1S/C9H10N2O4/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14/h2-4H,5,10H2,1H3

InChI Key

KDEMSQKQVHAGFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.